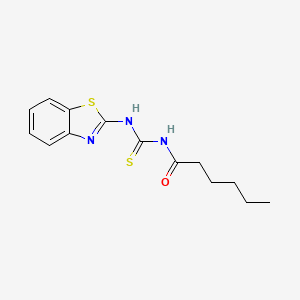
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide typically involves the reaction of 2-aminobenzothiazole with hexanoyl isothiocyanate. The reaction is carried out in a suitable solvent such as dry benzene or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to obtain the pure compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzothiazol-2-ylcarbamothioyl)benzamide
- N-(1,3-benzothiazol-2-ylcarbamothioyl)butanamide
- N-(1,3-benzothiazol-2-ylcarbamothioyl)pentanamide
Uniqueness
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide is unique due to its specific hexanamide moiety, which can influence its biological activity and pharmacokinetic properties. The length of the alkyl chain can affect the compound’s solubility, membrane permeability, and overall bioavailability .
Propriétés
Formule moléculaire |
C14H17N3OS2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide |
InChI |
InChI=1S/C14H17N3OS2/c1-2-3-4-9-12(18)16-13(19)17-14-15-10-7-5-6-8-11(10)20-14/h5-8H,2-4,9H2,1H3,(H2,15,16,17,18,19) |
Clé InChI |
FHYNUPWUTNBITK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC(=S)NC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
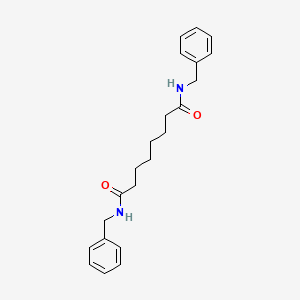
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
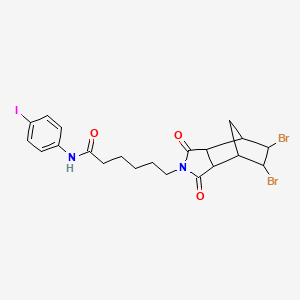
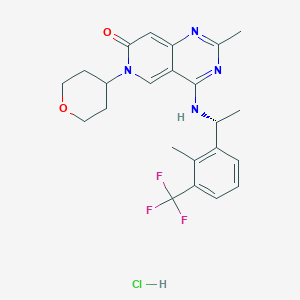
![ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)
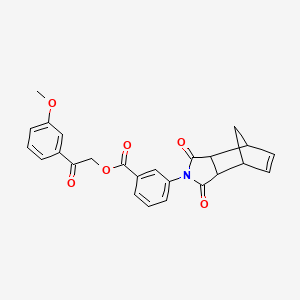
![3-(4-Isobutoxycarbonyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462011.png)
![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)
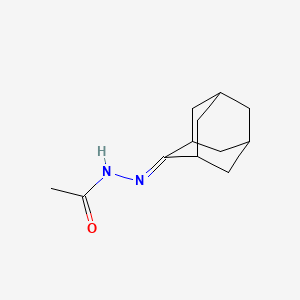
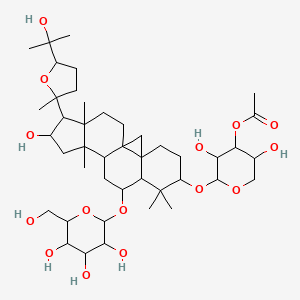
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B12462027.png)
![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
